molecular formula C6H4F2O2 B180559 1,3-Benzenediol,4,5-difluoro-(9CI) CAS No. 198139-55-8

1,3-Benzenediol,4,5-difluoro-(9CI)

Cat. No.: B180559
CAS No.: 198139-55-8
M. Wt: 146.09 g/mol
InChI Key: ZWICCAFHLJMUCC-UHFFFAOYSA-N
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Description

1,3-Benzenediol,4,5-difluoro-(9CI) is an organic compound with the molecular formula C6H4F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 4 and 5 positions, and two hydroxyl groups are attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol,4,5-difluoro-(9CI) can be achieved through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization. This method includes the formation of a diazonium salt intermediate, which is then decomposed to yield the desired product . The reaction conditions typically involve low temperatures and the use of reagents such as sodium nitrite and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenediol,4,5-difluoro-(9CI) may involve continuous-flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol,4,5-difluoro-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic substitution, potassium permanganate for oxidation, and sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Benzenediol,4,5-difluoro-(9CI) can yield difluoroquinones, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol,4,5-difluoro-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol,4,5-difluoro-(9CI) is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4,5-difluorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWICCAFHLJMUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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